molecular formula C6H6N4 B1440346 1H-Pyrazolo[3,4-B]pyridin-5-amine CAS No. 942185-01-5

1H-Pyrazolo[3,4-B]pyridin-5-amine

Cat. No. B1440346
CAS RN: 942185-01-5
M. Wt: 134.14 g/mol
InChI Key: OVICNYHPCJRQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound . It is related to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-B]pyridin-5-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-B]pyridin-5-amine have been studied . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-Pyrazolo[3,4-b]pyridin-5-amine: serves as a key precursor in the synthesis of heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The versatility in substituting different groups at the N1, C3, C4, C5, and C6 positions allows for the creation of a diverse range of compounds with potential biological activities .

Biomedical Research

In biomedical research, derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-amine have been explored for their therapeutic potential. The compound’s structural similarity to naturally occurring nucleotides makes it a valuable scaffold for developing new drugs. It has been utilized in the design of molecules with antiviral, anticancer, and anti-inflammatory properties .

Antiviral Agents

The compound’s derivatives have been investigated as antiviral agents. Their ability to interfere with viral replication by mimicking nucleotide structures makes them candidates for treating viral infections. Research is ongoing to optimize these derivatives for better efficacy and reduced toxicity .

Oncology

In oncology, 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives are being studied for their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and proliferation. Inhibiting specific kinases can disrupt cancer cell growth, making these derivatives promising for targeted cancer therapies .

Neurological Disorders

The compound’s derivatives are also being researched for the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s. The focus is on developing derivatives that can cross the blood-brain barrier and exhibit neuroprotective effects .

Anti-Inflammatory Applications

Due to its modulatory effects on cellular signaling pathways, derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-amine are being examined for their anti-inflammatory properties. They could potentially be used to treat chronic inflammatory diseases by inhibiting the production of pro-inflammatory cytokines .

Agricultural Chemistry

In the field of agricultural chemistry, these derivatives are explored for their use as growth regulators and pesticides. Their structural diversity allows for the development of compounds that can selectively target pests without harming crops or the environment .

Material Science

Lastly, in material science, 1H-Pyrazolo[3,4-b]pyridin-5-amine and its derivatives are being used to create novel organic materials. These materials have applications in electronics, photonics, and as sensors due to their unique optical and electronic properties .

Future Directions

The future directions in the research of 1H-Pyrazolo[3,4-B]pyridin-5-amine could involve the exploration of its biological activities . The synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICNYHPCJRQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673053
Record name 1H-Pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-B]pyridin-5-amine

CAS RN

942185-01-5
Record name 1H-Pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Nitro-1H-pyrazolo[3,4-b]pyridine (prepared according to the procedure in Can. J. Chem. 1988, 66(3), 420) (133 mg, 0.81 mmol) was mixed with SnCl2 (1.09) in EtOH/CH3Ph (4 mL/2 mL) and heated at 70° C. for 3 hrs. The reaction was cooled to rt and concentrated to dryness. The residue was participated between 1.0 N NaOH (10 mL) and ethyl acetate (50 mL). The organic layer was washed with brine once, dried (MgSO4) and filtered. The filtrate was concentrated and the resulting crude was purified by prep. TLC using 10:2 CH2Cl2/Methanol (2 N NH3). The title compound (15.0 mg) was isolated as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOH CH3Ph
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-5-ylcarbamate (0.100 g, 0.274 mmol) was dissolved in 4N HCl in dioxane (8 mL), and the reaction mixture was left at room temperature overnight. The reaction mixture was concentrated. The resulting solids were suspended in DCM and neutralized with triethylamine. The crude product was purified by column chromatography, eluting with ethyl acetate to give 1H-pyrazolo[3,4-b]pyridin-5-amine (0.036 g, 95%) as an oil.
Name
tert-Butyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-5-ylcarbamate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 4
1H-Pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 6
1H-Pyrazolo[3,4-B]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.